molecular formula C18H20Cl2N2O B3742548 1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3742548
M. Wt: 351.3 g/mol
InChI Key: OUDDFTZESAKGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-Dichlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
  • 1-[(2,6-Dichlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
  • 1-[(2,6-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Uniqueness

1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,6-dichlorophenyl and 2-methoxyphenyl groups can enhance its binding affinity to certain receptors and improve its pharmacokinetic properties .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O/c1-23-18-8-3-2-7-17(18)22-11-9-21(10-12-22)13-14-15(19)5-4-6-16(14)20/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDFTZESAKGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.